molecular formula C25H31NO6 B11451491 3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11451491
M. Wt: 441.5 g/mol
InChI Key: BCXXITKLCFHEPT-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure. It belongs to the class of hexahydroquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of catalysts such as piperidine or pyridine. The reaction conditions often require refluxing in solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized quinoline derivatives, reduced alcohol derivatives, and substituted phenyl derivatives.

Scientific Research Applications

3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
  • 3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Uniqueness

3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to the presence of the propan-2-yloxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H31NO6

Molecular Weight

441.5 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 2,7-dimethyl-5-oxo-4-(2-propan-2-yloxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C25H31NO6/c1-7-31-25(29)20-15(5)26-17-12-14(4)19(24(28)30-6)23(27)22(17)21(20)16-10-8-9-11-18(16)32-13(2)3/h8-11,13-14,19,21,26H,7,12H2,1-6H3

InChI Key

BCXXITKLCFHEPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(C)C)C(=O)C(C(C2)C)C(=O)OC)C

Origin of Product

United States

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